![molecular formula C18H17NO5S B2869566 Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706326-47-7](/img/structure/B2869566.png)
Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis pathway for Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves the reaction of 3-(phenylsulfonyl)pyrrolidine with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base to form the desired product. The reaction steps include dissolving 3-(phenylsulfonyl)pyrrolidine in a suitable solvent (e.g. dichloromethane), adding a base (e.g. triethylamine) to the solution, slowly adding benzo[d][1,3]dioxole-5-carboxylic acid chloride to the reaction mixture while stirring at room temperature, allowing the reaction to proceed for several hours, quenching the reaction mixture with water, extracting the product with a suitable organic solvent (e.g. ethyl acetate), and purifying the product by column chromatography or other suitable method.Molecular Structure Analysis
The molecular structure of Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of the compound are reported .科学的研究の応用
Anticancer Activity
A series of compounds containing the benzo[d][1,3]dioxol-5-yl group have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). The structure–activity relationship studies have led to the identification of analogs with potent inhibitory concentrations (IC50 values) in the nanomolar range, indicating their potential as effective anticancer agents .
Tubulin Polymerization Inhibition
The benzo[d][1,3]dioxol-5-yl moiety is part of a privileged structural motif found in molecules that exhibit a broad spectrum of biological activities. Compounds with this motif have been designed to target tubulin polymerization, a well-known mechanism for anticancer agents. By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis, offering a pathway for the development of new anticancer therapies .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies of these compounds have revealed that they can induce cell cycle arrest at the S phase and trigger apoptosis in cancer cells. This dual action enhances their potential as anticancer agents, as they can both halt the proliferation of cancer cells and promote their programmed cell death .
Selectivity for Cancer Cells
The compounds containing the benzo[d][1,3]dioxol-5-yl group have demonstrated good selectivity between cancer cells and normal cells. This selectivity is crucial for reducing the side effects of chemotherapy and improving the quality of life for patients undergoing cancer treatment .
Antitumor Activity Against Specific Cancer Cell Lines
Some derivatives of benzo[d][1,3]dioxol-5-yl have shown potent growth inhibition properties with IC50 values generally below 5 μM against specific human cancer cell lines such as HeLa, A549, and MCF-7. This indicates their potential as targeted therapies for these particular types of cancer .
Apoptosis and Cell Cycle Analysis
Preliminary investigations into the mechanism of the inhibitory effect of these compounds include morphological analysis by dual AO/EB staining and Hoechst 33342 staining, as well as cell apoptosis and cycle assessment by FACS analysis. These studies provide insights into how the compounds interact with cancer cells at a cellular level, which is essential for the development of more refined anticancer drugs .
Potential for Further Optimization
The benzo[d][1,3]dioxol-5-yl group serves as a template for further optimization to afford more active analogs. By understanding the structure–activity relationships of indole anticancer molecules, researchers can modify these compounds to enhance their efficacy and reduce toxicity .
Design and Synthesis Based on Antitubulin Agents
The design and synthesis of new compounds with the benzo[d][1,3]dioxol-5-yl group are often based on the structures of antitubulin agents. This approach leverages the known mechanisms of action of existing drugs to create new molecules that can potentially offer improved outcomes for cancer patients .
将来の方向性
The compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . It has potential applications in various research fields, including neuroscience, cancer research, and drug discovery.
作用機序
Target of Action
Similar compounds have been reported to target cancer cells, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cell lines .
Mode of Action
It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of microtubule-targeting agents .
Pharmacokinetics
The molecular weight of the compound is 2593004 , which is within the optimal range for oral bioavailability
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In studies of similar compounds, IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cells . This indicates a significant antiproliferative effect. Furthermore, these compounds have been observed to cause cell cycle arrest and induce apoptosis in cancer cells .
特性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-18(13-6-7-16-17(10-13)24-12-23-16)19-9-8-15(11-19)25(21,22)14-4-2-1-3-5-14/h1-7,10,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMSDTAHBMHBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2869483.png)
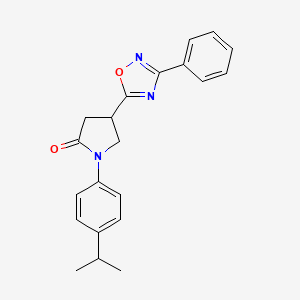

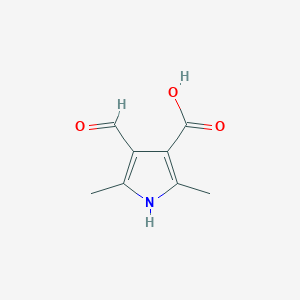

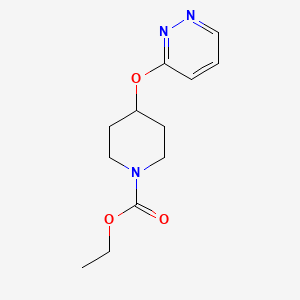
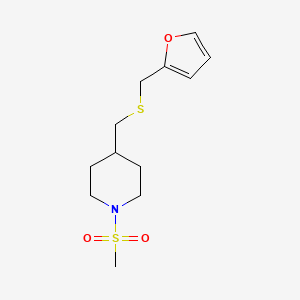


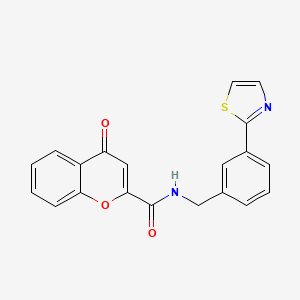
![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)
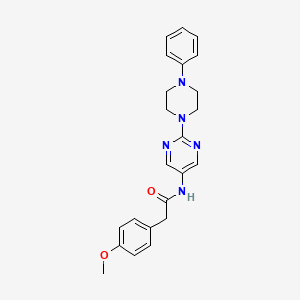
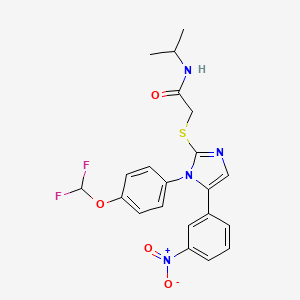
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)